N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine

Overview

Description

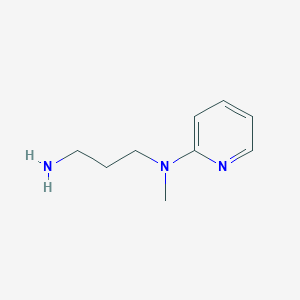

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with an aminopropyl and a methyl group

Mechanism of Action

Target of Action

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine, also known as N-(3-AMINOPROPYL)-N-METHYLPYRIDIN-2-AMINE, is a complex compound with a variety of potential targets. Similar compounds have been shown to interact with cell membranes and proteins, suggesting that this compound may have similar targets .

Mode of Action

It is suggested that due to its structure, it may interact with its targets through a variety of mechanisms, including binding to proteins or cell membranes, disrupting their function

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling and metabolism . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .

Result of Action

Similar compounds have been shown to cause a variety of effects, ranging from changes in cell signaling and metabolism to cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include factors such as pH, temperature, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine typically involves the reaction of pyridine with N-methyl-3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Pyridine} + \text{N-methyl-3-aminopropylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The compound can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Comparison with Similar Compounds

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine can be compared with other similar compounds, such as:

- N-(3-aminopropyl)-N-methyl-N-phenylamine

- N-(3-aminopropyl)-N-methyl-N-benzylamine

- N-(3-aminopropyl)-N-methyl-N-pyridin-3-ylamine

These compounds share structural similarities but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological evaluations, and specific case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 135.23 g/mol. The compound features a pyridine ring substituted with an amino group and a propyl chain, contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of 2-pyridinecarboxaldehyde with 3-aminopropylmethylamine in the presence of reducing agents. This approach yields the target compound with good efficiency and purity.

Antimicrobial Activity

Research has shown that derivatives of aminopyridines, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases. For instance, in studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), certain derivatives showed promising inhibitory activity, suggesting potential applications in treating Alzheimer's disease . The most potent derivative exhibited an IC50 value of 34.81 µM against AChE, indicating a competitive profile compared to established inhibitors like donepezil.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can enhance neuronal survival under oxidative stress conditions. This neuroprotective effect is attributed to the compound's ability to modulate neurotransmitter release and reduce apoptosis in neuronal cell lines.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks at higher doses. In animal models, administration of related compounds resulted in adverse effects such as diuresis and organ discoloration at elevated doses . These findings emphasize the need for careful dosage considerations in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Acetylcholine Modulation : By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling.

- Kinase Inhibition : Preliminary studies suggest that similar compounds may inhibit specific kinases involved in cellular signaling pathways, although detailed mechanisms remain to be elucidated .

Properties

IUPAC Name |

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNUACNSLSSKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604293 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93234-94-7 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.